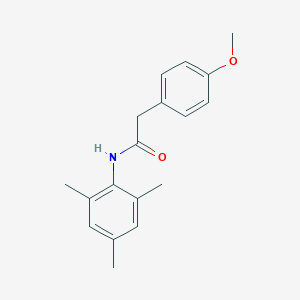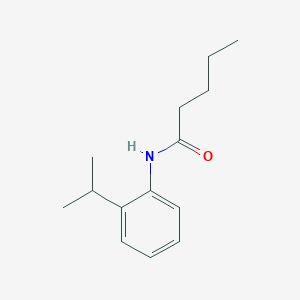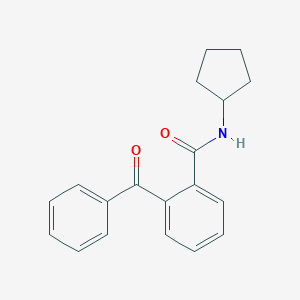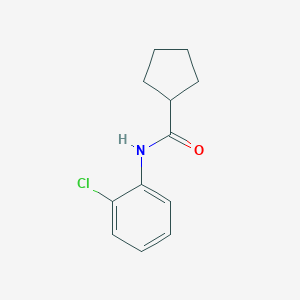
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide, commonly known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMP belongs to the class of arylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of CMMP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. CMMP has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. It also inhibits the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders.
Biochemical and Physiological Effects:
CMMP has been found to have a significant effect on the central nervous system. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has a modulatory effect on ion channels, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One of the main advantages of CMMP is its potential therapeutic properties for neurological disorders. It has been found to be effective in preclinical studies and has shown promise as a potential treatment option. However, the limitations of CMMP include its low solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
将来の方向性
There are several future directions for the research on CMMP. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic properties of CMMP for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective formulations and delivery methods for CMMP could improve its therapeutic potential. Finally, the investigation of the safety and toxicity of CMMP is also an important area of future research.
合成法
The synthesis of CMMP involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation with acetic anhydride to obtain CMMP. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CMMP has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. CMMP has also shown promise as a potential treatment for neuropathic pain, epilepsy, and other neurological disorders.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
InChIキー |
YYIPWCUHQIJTKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)



![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
